molecular formula C23H18O6S B11421601 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11421601
M. Wt: 422.5 g/mol
InChI Key: GQZTYMAPIZWJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE is a complex organic compound with the molecular formula C23H18O6S. This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a methoxyphenyl group and an ethoxybenzoate moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzoxathiol core. One common method involves the condensation of 4-methoxybenzaldehyde with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE lies in its combination of the benzoxathiol ring system with the methoxyphenyl and ethoxybenzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-ethoxybenzoate

InChI

InChI=1S/C23H18O6S/c1-3-27-17-6-4-5-15(11-17)22(24)28-18-12-19(14-7-9-16(26-2)10-8-14)21-20(13-18)30-23(25)29-21/h4-13H,3H2,1-2H3

InChI Key

GQZTYMAPIZWJPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.